molecular formula C7H13BrO2 B051003 tert-Butyl 2-bromopropanoate CAS No. 39149-80-9

tert-Butyl 2-bromopropanoate

Cat. No.: B051003
CAS No.: 39149-80-9
M. Wt: 209.08 g/mol
InChI Key: CVAWKJKISIPBOD-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromopropanoate: is an organic compound with the molecular formula C₇H₁₃BrO₂. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound features a tert-butyl group attached to a 2-bromopropanoate group, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • tert-Butyl 2-bromopropanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
  • Reduction Reactions:

    • The compound can be reduced to form tert-butyl 2-propanol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed:

    Substitution: tert-Butyl 2-hydroxypropanoate, tert-Butyl 2-alkoxypropanoate.

    Reduction: tert-Butyl 2-propanol.

Scientific Research Applications

Chemistry:

Biology and Medicine:

  • Employed in the synthesis of biologically active molecules and pharmaceuticals.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • tert-Butyl bromide (2-bromo-2-methylpropane):

  • tert-Butyl 2-chloropropanoate:

    • Similar structure with a chlorine atom instead of bromine.
    • Exhibits different reactivity due to the difference in halogen atoms.

Uniqueness:

  • The presence of both the tert-butyl and 2-bromopropanoate groups makes tert-butyl 2-bromopropanoate a unique reagent with specific reactivity and applications in organic synthesis.

Properties

IUPAC Name

tert-butyl 2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAWKJKISIPBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337887
Record name tert-Butyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39149-80-9
Record name 1,1-Dimethylethyl 2-bromopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39149-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-bromopropanoate
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Synthesis routes and methods I

Procedure details

A solution of 2-bromopropionyl bromide (25 g.) in dry chloroform (50 ml.) was dropwise added with stirring and ice-cooling to a solution of N,N-dimethylaniline (24 g.) in t-butanol (11 g.) and the mixture was refluxed for 2 hours. After cooling, the reaction mixture was poured into 6 N sulfuric acid (150 ml.) and extracted with ether. The extract was in turn washed with 6 N sulfuric acid, water, a 10% potassium carbonate aqueous solution and water and dried over magnesium sulfate. The solvent was distilled off to give oil of t-butyl 2-bromopropionate (21 g.).
Quantity
25 g
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50 mL
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24 g
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11 g
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150 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Isobutylene (2.4 g, 42.8 mmoles) was condensed into a pressure bottle at −15° C. Dioxane (6 mL) and 2-bromopropionic acid (3.5 mL, 38.9 mmoles) were added and the mixture was stirred for 5 min, warmed to −10° C., and concentrated sulfuric acid (250 μL) was added. The bottle was scaled, the reaction mixture was stirred overnight at room temperature, and the bottle was then opened and the contents poured into dichloromethane (50 mL). The solution was washed with 2096 potassium carbonate (50 mL), water (50 ml), dried over anhydrous magnesium sulfate and evaporated to give t-butyl bromopropionate (2.17 g, 27%). 1HMR (CDCl3, δ): 4.31 (1H, q, 7.1 Hz), 1.81 (3H, d, 7.1 Hz), 1.52 (9H, s).
Quantity
2.4 g
Type
reactant
Reaction Step One
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6 mL
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reactant
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3.5 mL
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reactant
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250 μL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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